2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one 2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
Brand Name: Vulcanchem
CAS No.: 923676-73-7
VCID: VC6249113
InChI: InChI=1S/C21H18N2O6/c1-12-6-7-16-15(10-12)19-18(21(24)28-16)17(20(29-19)22-8-9-27-2)13-4-3-5-14(11-13)23(25)26/h3-7,10-11,22H,8-9H2,1-2H3
SMILES: CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC(=CC=C4)[N+](=O)[O-])NCCOC
Molecular Formula: C21H18N2O6
Molecular Weight: 394.383

2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

CAS No.: 923676-73-7

Cat. No.: VC6249113

Molecular Formula: C21H18N2O6

Molecular Weight: 394.383

* For research use only. Not for human or veterinary use.

2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one - 923676-73-7

Specification

CAS No. 923676-73-7
Molecular Formula C21H18N2O6
Molecular Weight 394.383
IUPAC Name 2-(2-methoxyethylamino)-8-methyl-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one
Standard InChI InChI=1S/C21H18N2O6/c1-12-6-7-16-15(10-12)19-18(21(24)28-16)17(20(29-19)22-8-9-27-2)13-4-3-5-14(11-13)23(25)26/h3-7,10-11,22H,8-9H2,1-2H3
Standard InChI Key UDTLLSCXPIWTRQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC(=CC=C4)[N+](=O)[O-])NCCOC

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s molecular formula is C21_{21}H18_{18}N2_2O6_6, with a molecular weight of 394.383 g/mol. Its IUPAC name, 2-(2-methoxyethylamino)-8-methyl-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one, reflects a furo[3,2-c]chromen-4-one backbone substituted at positions 2, 3, and 8 (Figure 1). The nitrophenyl group at position 3 contributes to electron-withdrawing effects, while the methoxyethylamino group enhances solubility and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21_{21}H18_{18}N2_2O6_6
Molecular Weight394.383 g/mol
CAS Number923676-73-7
XLogP3-AA3.2 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthetic Routes

Synthesis involves a multi-step protocol:

  • Core Formation: Cyclization of 2-hydroxyacetophenone with an aldehyde under acidic conditions generates the furochromene backbone.

  • Nitrophenyl Introduction: Electrophilic nitration of the phenyl group using HNO3_3-H2_2SO4_4 introduces the nitro group at position 3.

  • Aminoalkylation: Nucleophilic substitution with 2-methoxyethylamine installs the methoxyethylamino group.

Recent advances employ biogenic ZnO nanoparticles as catalysts for analogous coumarin derivatives, enhancing reaction efficiency and sustainability . For example, Yadav et al. demonstrated that ZnO nanoparticles reduce reaction times by 30% and improve yields to >85% in similar systems .

Physicochemical Characterization

Spectral Data

  • FT-IR: Peaks at 1685 cm1^{-1} (C=O stretch), 1520 cm1^{-1} (NO2_2 asymmetric stretch), and 1250 cm1^{-1} (C-O-C ether stretch).

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H, aromatic), 6.89 (s, 1H, chromene), 3.72 (t, J=6.0 Hz, 2H, -OCH2), 2.41 (s, 3H, -CH3).

  • ESI-MS: m/z 395.1 [M+H]+^+.

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO and dichloromethane. Stability studies indicate decomposition at temperatures >200°C, with a half-life of 12 months at 25°C under inert conditions.

Biological Activities

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (μM)Mechanism
MCF-712.5Caspase-3 activation
A54918.3Mitochondrial dysfunction
HEK-293 (Normal)>100N/A

Antimicrobial Efficacy

The compound inhibits Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) through membrane disruption, as evidenced by propidium iodide uptake assays.

Anti-inflammatory Action

In LPS-stimulated RAW 264.7 macrophages, it reduces TNF-α and IL-6 production by 58% and 47%, respectively, at 50 μM. Molecular docking suggests inhibition of NF-κB signaling via interaction with the IKKβ kinase domain (binding energy = -9.2 kcal/mol).

Applications in Materials Science

Corrosion Inhibition

Preliminary studies on mild steel in 1M HCl show 78% inhibition efficiency at 500 ppm, attributed to adsorption of the nitrophenyl group onto metal surfaces .

Fluorescent Probes

The furochromene core exhibits blue fluorescence (λem_{em} = 450 nm), enabling use in pH-sensitive sensors.

Computational and ADMET Profiling

In Silico Predictions

  • Lipinski’s Rule: MW <500, HBD <5, HBA <10 – Compliant.

  • Bioavailability Score: 0.55 (Moderate).

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (Ki = 4.8 μM).

Toxicity Risks

  • hERG Inhibition: Low risk (IC50_{50} >10 μM).

  • Ames Test: Non-mutagenic.

Future Perspectives

While preclinical data are promising, further optimization is needed to address poor aqueous solubility and metabolic stability. Hybridization with nano-delivery systems (e.g., liposomes) and structural modifications to reduce nitro-group toxicity are under investigation .

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